4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H6N4O4. This compound is characterized by the presence of nitro groups and nitrile functionalities attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include the formation of reactive oxygen species and the modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophthalonitrile
- 2,4-Dinitrophenoxybenzene
- 4-Nitrobenzene-1,2-dicarbonitrile
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C14H6N4O5 |
---|---|
Molecular Weight |
310.22 g/mol |
IUPAC Name |
4-nitro-5-(4-nitrophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H6N4O5/c15-7-9-5-13(18(21)22)14(6-10(9)8-16)23-12-3-1-11(2-4-12)17(19)20/h1-6H |
InChI Key |
AFOUXPLBMUTXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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